

4-Hexenoic Acid: A Technical Guide to its Toxicology and Safety

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Compound of Interest

Compound Name: 4-Hexenoic acid

Cat. No.: B072198

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Disclaimer: This document provides a summary of publicly available toxicological and safety data for **4-Hexenoic acid**. It is intended for informational purposes for a professional audience and does not constitute a comprehensive safety assessment. Significant data gaps exist for this compound, and further investigation is warranted for any application involving human exposure.

Executive Summary

4-Hexenoic acid (CAS No: 35194-36-6), a medium-chain unsaturated fatty acid, is classified under the Globally Harmonized System (GHS) as a substance that causes severe skin burns and eye damage. However, a detailed review of publicly accessible toxicological studies reveals a significant lack of comprehensive data to fully characterize its safety profile. While its classification points to high local irritancy, data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable. This guide synthesizes the existing information, highlights critical data gaps, and provides an overview of relevant experimental methodologies.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **4-Hexenoic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2]
Molecular Weight	114.14 g/mol	[1] [2]
CAS Number	35194-36-6	[1] [2]
Appearance	Not specified	
Boiling Point	203-204 °C (estimated)	
Flash Point	101.4 °C (estimated)	
Water Solubility	7069 mg/L @ 25 °C (estimated)	

Toxicological Profile

Acute Toxicity

There is a notable absence of quantitative data for the acute oral, dermal, and inhalation toxicity of **4-Hexenoic acid**.

Endpoint	Species	Route	Value	Classification	Reference
LD ₅₀	Not Determined	Oral	Not Available	Not Classified	[3] [4]
LD ₅₀	Not Determined	Dermal	Not Available	Not Classified	[3] [4]
LC ₅₀	Not Determined	Inhalation	Not Available	Not Classified	[3] [4]

For context, the related saturated fatty acid, hexanoic acid, has a reported oral LD₅₀ in male rats of 6440 mg/kg, indicating low acute toxicity by the oral route.[\[5\]](#)

Skin Corrosion/Irritation

The GHS classification for **4-Hexenoic acid** is Skin Corrosion, Category 1B, indicating it is presumed to cause severe skin burns.^[6]^[7] This classification is based on aggregated data from notifications to the European Chemicals Agency (ECHA).

Contradictory evidence exists from a study submitted to a regulatory authority, which followed the OECD Test Guideline 404 for acute dermal irritation/corrosion. This study, conducted on New Zealand White rabbits, reported no dermal corrosion or irritation after a 4-hour semi-occlusive application, with a resulting score of "0.00". However, the test substance in the public summary of this study is not explicitly identified as **4-Hexenoic acid**. Given the official GHS classification, a high potential for skin corrosion should be assumed.

Serious Eye Damage/Irritation

Consistent with its skin corrosion classification, **4-Hexenoic acid** is also classified as causing severe eye damage.^[6]^[7] There are no specific in vivo or in vitro eye irritation studies for **4-Hexenoic acid** publicly available. The classification implies that the substance can cause irreversible eye damage.

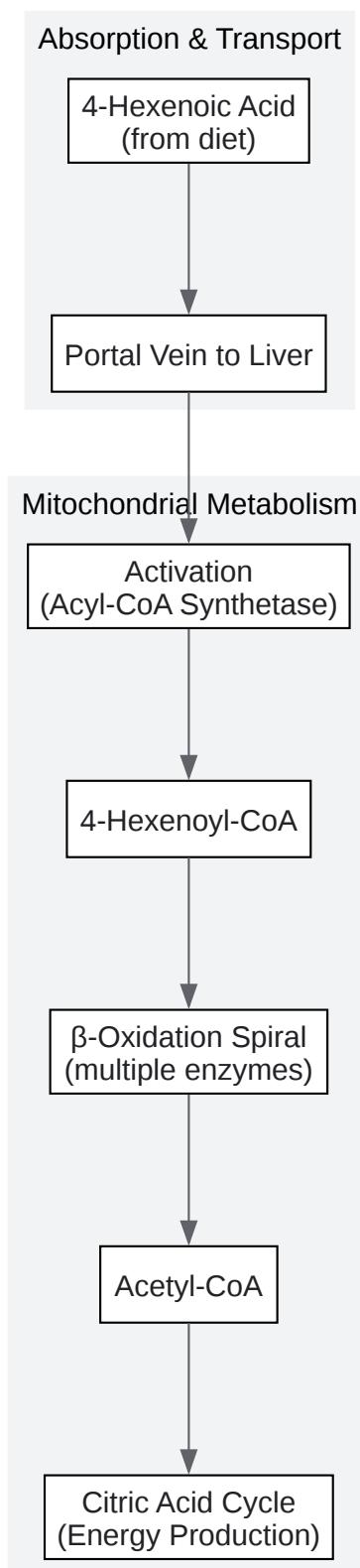
Other Toxicological Endpoints

Comprehensive studies on other key toxicological endpoints for **4-Hexenoic acid** are not available. Information is limited to read-across data from structurally related compounds, which should be interpreted with caution.

Endpoint	Result for 4-Hexenoic Acid	Read-Across Information	Reference (for Read-Across)
Genotoxicity	No data available	trans-2-Hexenoic acid was non-clastogenic in an in vitro micronucleus test (OECD TG 487).	
Carcinogenicity	No data available	trans-2-Hexenoic acid is not listed as a carcinogen by IARC, NTP, or OSHA.	
Reproductive Toxicity	No data available	No relevant data available.	

Metabolism

Specific metabolic studies for **4-Hexenoic acid** are not available. As a medium-chain fatty acid, it is expected to be metabolized in the liver via β -oxidation. The general pathway involves activation to its acyl-CoA derivative, followed by a series of enzymatic reactions that shorten the carbon chain, producing acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production. Unlike long-chain fatty acids, medium-chain fatty acids can cross the mitochondrial membrane without the need for the carnitine shuttle.^[4]



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Caption: Plausible metabolic pathway for **4-Hexenoic acid**.

Experimental Protocols

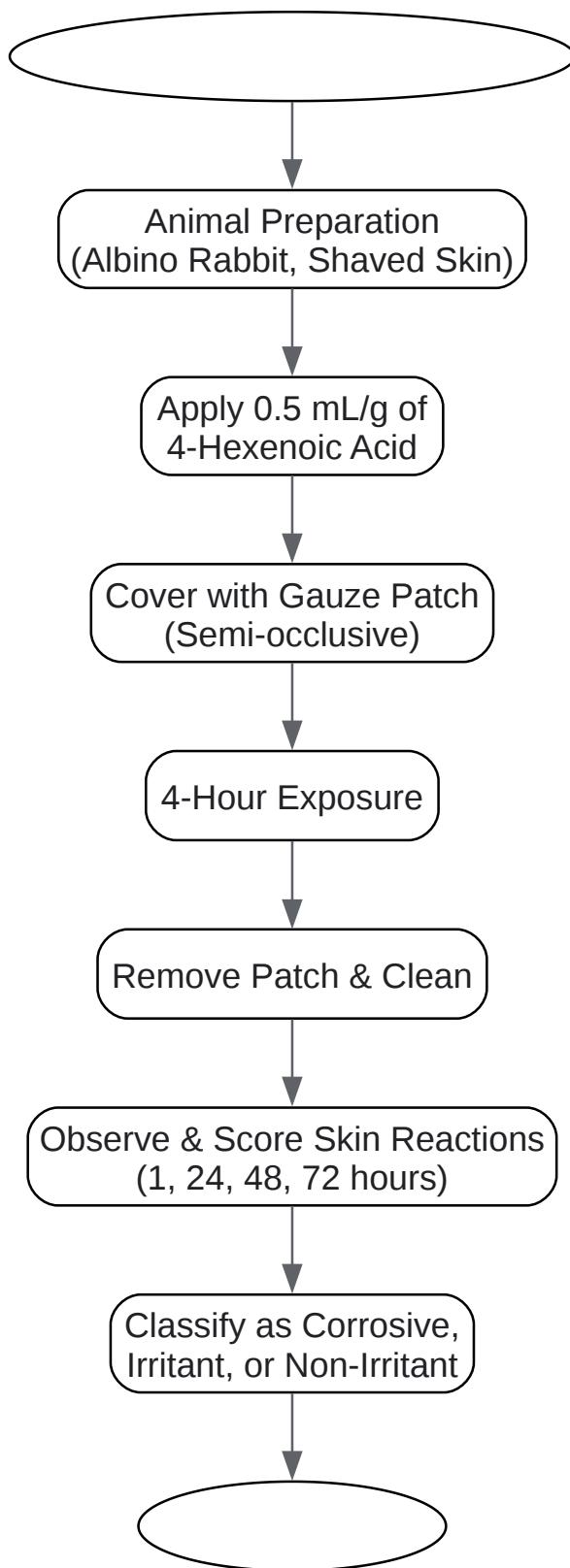
Detailed methodologies for key toxicological assessments are provided below. These are based on standard OECD guidelines and are relevant given the GHS classification of **4-Hexenoic acid**.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

- **Test System:** Healthy young adult albino rabbits are typically used.
- **Dose and Application:** A single dose of 0.5 g or 0.5 mL of the test substance is applied to a small area (~6 cm²) of shaved skin. The site is covered with a gauze patch and a semi-occlusive dressing.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.
- **Scoring:** Dermal reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance.

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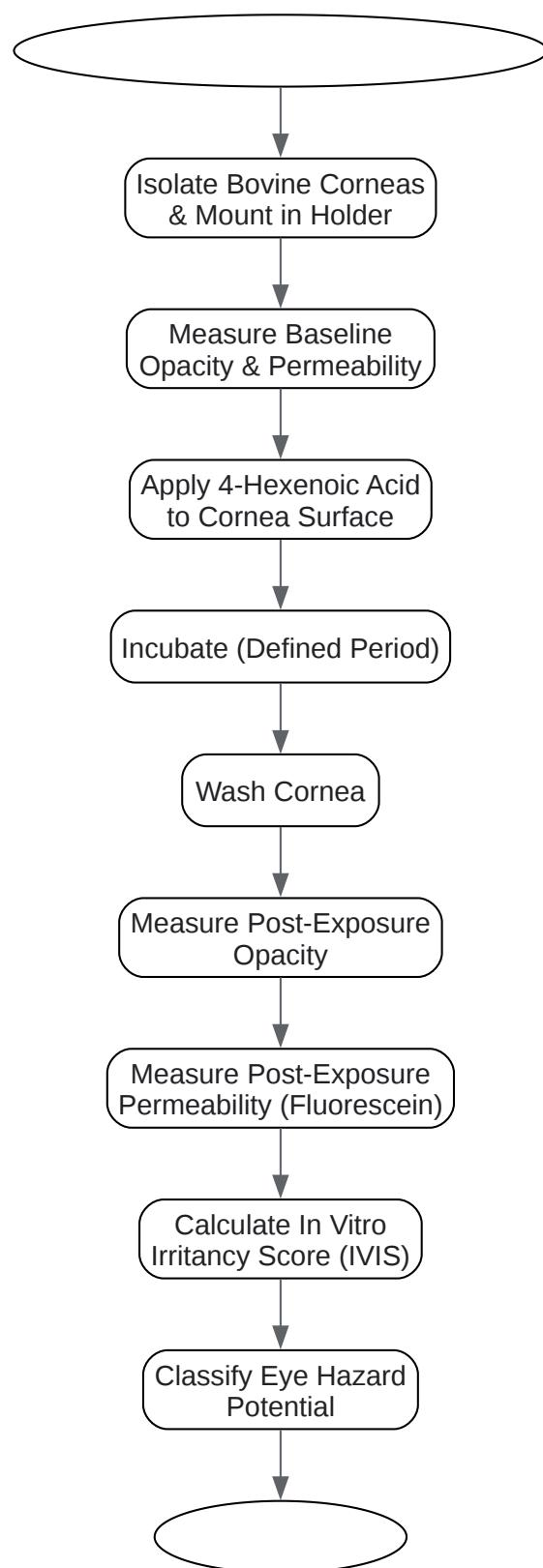
Caption: Experimental workflow for OECD TG 404.

Serious Eye Damage/Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage. It uses corneas from cattle eyes obtained from abattoirs.

Methodology:

- **Test System:** Freshly isolated bovine corneas are mounted in a specialized holder.
- **Application:** The test substance is applied to the epithelial surface of the cornea for a defined period.
- **Measurement of Opacity:** Corneal opacity (cloudiness) is measured using an opacitometer, which quantifies the amount of light that passes through the cornea.
- **Measurement of Permeability:** After the opacity measurement, the permeability of the cornea is assessed by applying sodium fluorescein dye to the epithelial side and measuring the amount that passes through to the endothelial side over a set time.
- **Calculation of IVIS:** An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.
- **Classification:** The IVIS is used to classify the substance's potential for causing serious eye damage.

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Caption: Experimental workflow for OECD TG 437 (BCOP).

Conclusion and Data Gaps

The available data strongly indicate that **4-Hexenoic acid** is a corrosive substance to the skin and eyes. Professionals handling this chemical should employ stringent safety measures, including appropriate personal protective equipment. However, the toxicological database for **4-Hexenoic acid** is far from complete. Key data gaps that prevent a comprehensive risk assessment include:

- Acute systemic toxicity (oral, dermal, inhalation).
- Skin sensitization potential.
- Repeated dose toxicity.
- Genotoxicity and mutagenicity.
- Carcinogenicity.
- Reproductive and developmental toxicity.

Further research is essential to fill these data gaps and to resolve the conflicting information regarding its skin irritation potential. Until such data becomes available, a precautionary approach should be taken, assuming a high hazard potential based on the existing GHS classification.

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